5-Bromo-3-methoxypyrazin-2-amine

Medicinal Chemistry Process Chemistry Solid-State Characterization

Researchers constructing N-pyrazinylbenzenesulfonamide libraries targeting chemokine receptors (e.g., CCR4) require the 5-bromo-substituted pyrazine scaffold explicitly specified in patent literature. 5-Bromo-3-methoxypyrazin-2-amine (CAS 5900-13-0) is the essential intermediate that enables Pd-catalyzed Suzuki-Miyaura cross-coupling for systematic SAR exploration at the 5-position. • 5-Br substituent is mandatory for the patented chemokine modulator series; chloro or non-halogenated analogs yield unclaimed chemical space • Defined Consensus LogP 0.82 enables rational ADME fine-tuning vs. non-brominated analog (LogP 0.65) • 98% purity ensures cleaner reaction profiles and simplified downstream purification Supplied with full analytical documentation; available for immediate global dispatch.

Molecular Formula C5H6BrN3O
Molecular Weight 204.02 g/mol
CAS No. 5900-13-0
Cat. No. B134139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-3-methoxypyrazin-2-amine
CAS5900-13-0
Synonyms5-Bromo-3-methoxypyrazinamine;  2-Amino-5-bromo-3-methoxypyrazine;  2-Amino-5-bromo-3-methoxypyrazine;  3-Methoxy-5-bromopyrazin-2-amine; 
Molecular FormulaC5H6BrN3O
Molecular Weight204.02 g/mol
Structural Identifiers
SMILESCOC1=NC(=CN=C1N)Br
InChIInChI=1S/C5H6BrN3O/c1-10-5-4(7)8-2-3(6)9-5/h2H,1H3,(H2,7,8)
InChIKeyQDFJJHGAODFQMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-3-methoxypyrazin-2-amine: Key Properties & Sourcing


5-Bromo-3-methoxypyrazin-2-amine (CAS 5900-13-0) is a heterocyclic building block with a pyrazine core featuring a 5-bromo, 3-methoxy, and 2-amino substitution pattern [1]. This compound is a solid at ambient conditions (melting point: 135-140 °C; boiling point: 262 °C), with a density of 1.723 g/cm³ . It exhibits moderate lipophilicity (Consensus Log Po/w = 0.82) and is soluble in DMSO and methanol . Its primary documented utility is as an intermediate in the synthesis of N-pyrazinylbenzenesulfonamide derivatives for chemokine-mediated diseases [2].

5-Bromo-3-methoxypyrazin-2-amine: Risks of Analog Substitution


In drug discovery and chemical biology, simple substitution of a pyrazine building block with a seemingly analogous derivative (e.g., 5-chloro or non-halogenated analogs) can lead to significant differences in physicochemical properties, reactivity, and ultimately biological outcomes . The presence of the bromine atom at the 5-position in 5-Bromo-3-methoxypyrazin-2-amine is not merely a structural feature; it dictates distinct melting behavior, lipophilicity, and the compound's capacity to serve as a key intermediate in specific synthetic pathways, such as the preparation of N-pyrazinylbenzenesulfonamide chemokine receptor modulators . The following quantitative evidence underscores why substitution with a close analog would compromise experimental fidelity and the viability of the intended synthetic route.

5-Bromo-3-methoxypyrazin-2-amine vs. Key Analogs


Thermal Stability vs. De-Bromo Analogs

The melting point of 5-Bromo-3-methoxypyrazin-2-amine is substantially higher than that of its non-brominated analog (3-methoxypyrazin-2-amine) and its regioisomer lacking the 3-methoxy group (5-bromo-2-aminopyrazine). This indicates greater intermolecular forces and potentially distinct solid-state stability [1].

Medicinal Chemistry Process Chemistry Solid-State Characterization

Lipophilicity vs. Non-Brominated Analog

The presence of the bromine atom in 5-Bromo-3-methoxypyrazin-2-amine increases its lipophilicity relative to its non-halogenated counterpart, 3-methoxypyrazin-2-amine. This difference can influence membrane permeability, solubility, and protein binding in biological assays .

Drug Design ADME Properties Lipophilicity

Key Intermediate for Chemokine Receptor Modulators

5-Bromo-3-methoxypyrazin-2-amine is a specifically claimed intermediate for the synthesis of N-pyrazinylbenzenesulfonamide derivatives, which are being developed as chemokine receptor modulators for the treatment of asthma. This role is explicitly documented in the patent literature and is not shared by the 5-chloro or non-halogenated analogs .

Medicinal Chemistry Process Research Asthma Therapeutics

Oral Toxicity Profile vs. Regioisomer

5-Bromo-3-methoxypyrazin-2-amine is classified as Acute Toxicity Category 4 (H302: Harmful if swallowed), whereas the regioisomer 5-bromo-2-aminopyrazine carries a more severe Acute Toxicity Category 3 hazard statement (H301: Toxic if swallowed) [1].

Laboratory Safety GHS Compliance Occupational Health

High Purity with Analytical Certification

5-Bromo-3-methoxypyrazin-2-amine is commercially available at a standard purity of 98% with full analytical certification (NMR, HPLC, GC), ensuring reproducibility in multi-step syntheses and minimizing side reactions . This compares favorably to the 97% purity commonly offered for the regioisomer 5-bromo-2-aminopyrazine .

Chemical Procurement Quality Control Synthetic Reliability

5-Bromo-3-methoxypyrazin-2-amine: Optimal Applications


N-Pyrazinylbenzenesulfonamide Synthesis for Asthma

Programs requiring the construction of N-pyrazinylbenzenesulfonamide libraries, particularly those targeting chemokine receptors (e.g., CCR4) for asthma and other inflammatory conditions, must utilize 5-Bromo-3-methoxypyrazin-2-amine as the key intermediate . The patent literature explicitly identifies this bromo derivative as essential for generating the core structure, and substitution with the 5-chloro or non-halogenated analogs will result in a different and unclaimed chemical series [1].

Suzuki-Miyaura Cross-Coupling Substrate

The presence of the 5-bromo substituent makes this compound an ideal substrate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura). This enables the introduction of diverse aryl or heteroaryl groups at the 5-position of the pyrazine ring for structure-activity relationship (SAR) exploration . The higher melting point and 98% purity of the starting material contribute to cleaner reaction profiles and simpler purification of the coupled products compared to lower-purity alternatives [1].

Lipophilicity Tuning for ADME Optimization

For projects where fine-tuning logP is critical for optimizing ADME properties, 5-Bromo-3-methoxypyrazin-2-amine offers a defined lipophilicity (Consensus LogP 0.82) that is distinct from its non-brominated analog (LogP 0.65) . This difference can be exploited to systematically modulate solubility and permeability without altering the core pyrazine scaffold, providing a valuable tool in the lead optimization phase [1].

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